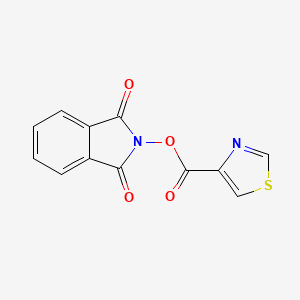

![molecular formula C21H20N2O4S2 B2361108 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 690644-88-3](/img/structure/B2361108.png)

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a sulfanyl group, and a thieno[2,3-d]pyrimidin-4-one group . These groups suggest that the compound might have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for example, is a type of oxygen-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the thieno[2,3-d]pyrimidin-4-one group might undergo reactions typical of other pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the specific functional groups present, and the overall charge distribution would all play a role .Scientific Research Applications

Potent Dual Inhibitors

This compound, along with its analogues, has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the synthesis of DNA and RNA. It shows potent inhibitory activities, indicating its potential in antitumor therapies (Gangjee et al., 2008).

Antibacterial and Anti-inflammatory Potential

Studies have shown that certain sulfonamides bearing the 1,4-benzodioxin ring, including derivatives of this compound, exhibit significant antibacterial potential. They also have been identified as inhibitors of lipoxygenase, an enzyme involved in the inflammatory response, suggesting their potential in treating inflammatory diseases (Abbasi et al., 2017).

Antimicrobial and Antifungal Agents

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. They showed promising results, especially against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Abbasi et al., 2020).

Antitumor and Antibacterial Agents

Novel analogues of this compound have been synthesized as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. Some of these analogues have shown more potency than existing drugs against human TS, indicating their potential in cancer therapy (Gangjee et al., 1996).

Comparative Studies with Isomeric Compounds

Comparative studies of the physicochemical properties and biological potential of various compounds, including derivatives of this chemical, have been conducted. These studies help in understanding the influence of structural variations on biological activity (Zadorozhny et al., 2010).

Insecticidal and Antibacterial Potential

This compound and its derivatives have been studied for their potential insecticidal and antibacterial properties. The results indicate the possibility of their application in controlling harmful insects and bacteria (Deohate et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been reported to exhibit bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Mode of Action

It’s worth noting that similar compounds have shown inhibition properties against carbonic anhydrase , which is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit cholinestrases and lipoxygenase enzymes , which play crucial roles in neurotransmission and inflammation respectively.

Result of Action

The compound has been reported to exhibit antibacterial activity, with significant bacterial biofilm growth inhibition against Bacillus subtilis and Escherichia coli . This suggests that the compound could potentially be used as an antibacterial agent.

Properties

IUPAC Name |

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-4-7-23-20(25)18-12(2)13(3)29-19(18)22-21(23)28-11-15(24)14-5-6-16-17(10-14)27-9-8-26-16/h4-6,10H,1,7-9,11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMKCWIFRRDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)

![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)